1-Phenyl-3-(trifluoromethyl)-1H-pyrazole
Overview
Description
1-Phenyl-3-(trifluoromethyl)-1H-pyrazole is a useful research compound. Its molecular formula is C10H7F3N2 and its molecular weight is 212.17 g/mol. The purity is usually 95%.
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Scientific Research Applications
Versatile Synthon in Chemical Synthesis
1-Phenyl-1H-pyrazol-3-ol, closely related to 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole, has been used as a versatile synthon for the preparation of various 1-phenyl-1H-pyrazole derivatives. These derivatives are substituted at different positions of the pyrazole nucleus and phenyl ring. They are synthesized using treatments like triflic anhydride in the presence of a base, leading to 3-trifloyloxy pyrazole, or through halogenation processes. The derived scaffolds have applications in carbon-carbon bond-forming Pd-catalyzed cross-coupling reactions, yielding various substituted 1-phenyl-1H-pyrazoles (Arbačiauskienė et al., 2009).
Biological Activities and Medicinal Potential
This compound and its analogs, such as 5-phenyl-3-(Trifluoromethyl)-1H-pyrazole, have been studied for their antibacterial activities. These compounds, synthesized from substituted aromaticaldehyde and tosylhydrazine, have been evaluated for antibacterial activity against various bacterial strains, showcasing their potential as antimicrobial agents (Leelakumar et al., 2022).
Material Science and Fluorescence Applications
3(5)-Phenyl-1H-pyrazoles have been employed to develop highly efficient organic crystalline solids with deep-blue fluorescence. These materials offer novel insights into the mechanism of ESIPT (Excited-State Intramolecular Proton Transfer) fluorescence and can generate intriguing fluorescence "ON/OFF" switching, which is significant for material science and optoelectronic applications (Tang et al., 2016).
Synthesis Optimization and Novel Compounds
Research has focused on optimizing synthetic methods for 1-phenyl-1H-pyrazole derivatives, enhancing their yield and environmental sustainability. These derivatives are significant intermediates for synthesizing various biologically active compounds, including potential anticancer agents (Liu et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
1-phenyl-3-(trifluoromethyl)pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2/c11-10(12,13)9-6-7-15(14-9)8-4-2-1-3-5-8/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKPVEJBNHMWPEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CC(=N2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10380087 | |
Record name | 1-phenyl-3-(trifluoromethyl)pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10380087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99498-65-4 | |
Record name | 1-phenyl-3-(trifluoromethyl)pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10380087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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